molecular formula C18H17N3O2 B297156 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol

3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol

Cat. No. B297156
M. Wt: 307.3 g/mol
InChI Key: RWHGFTXDYOCDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol has been studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential as a diagnostic tool for certain diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, it has been studied for its potential as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol is not fully understood. However, it has been shown to interact with various biological targets such as enzymes, receptors, and DNA. It has been suggested that the compound exerts its biological activity through the modulation of these targets.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and simple reaction conditions. Another advantage is its versatility, as it can be used in various fields of research. However, one of the limitations is the lack of information on its toxicity and potential side effects. Further studies are needed to fully assess its safety for use in lab experiments.

Future Directions

There are several future directions for the research on 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol. One direction is the development of new synthetic methods for the compound and its derivatives. Another direction is the exploration of its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. In addition, further studies are needed to fully understand its mechanism of action and its interactions with biological targets. Finally, the use of this compound in the development of novel materials and catalysts is an area that also warrants further investigation.
Conclusion:
In conclusion, 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol is a chemical compound that has shown promise in various fields of research. Its relatively simple synthesis method, versatility, and potential applications make it an attractive target for further investigation. However, further studies are needed to fully understand its mechanism of action, its safety profile, and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol involves a multi-step process. The starting material is 2,7-dimethyl-3,5-dihydro-1H-pyrazolo[1,5-c]quinazoline, which is reacted with 4-nitrophenol in the presence of a base to form the corresponding nitro compound. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas or sodium dithionite. The final step involves the coupling of the amino compound with 3,4-dihydroxybenzaldehyde in the presence of a catalyst to form the desired product.

properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol

InChI

InChI=1S/C18H17N3O2/c1-10-5-3-6-12-14-9-11(2)20-21(14)18(19-16(10)12)13-7-4-8-15(22)17(13)23/h3-9,18,20,22-23H,1-2H3

InChI Key

RWHGFTXDYOCDOQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C(=CC=C4)O)O)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C(=CC=C4)O)O)C

Canonical SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C(=CC=C4)O)O)C

Origin of Product

United States

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